3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine
Brand Name: Vulcanchem
CAS No.: 1039922-08-1
VCID: VC3236833
InChI: InChI=1S/C13H10Cl3NO/c14-10-3-1-8(5-11(10)15)7-18-13-4-2-9(17)6-12(13)16/h1-6H,7,17H2
SMILES: C1=CC(=C(C=C1COC2=C(C=C(C=C2)N)Cl)Cl)Cl
Molecular Formula: C13H10Cl3NO
Molecular Weight: 302.6 g/mol

3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine

CAS No.: 1039922-08-1

Cat. No.: VC3236833

Molecular Formula: C13H10Cl3NO

Molecular Weight: 302.6 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine - 1039922-08-1

Specification

CAS No. 1039922-08-1
Molecular Formula C13H10Cl3NO
Molecular Weight 302.6 g/mol
IUPAC Name 3-chloro-4-[(3,4-dichlorophenyl)methoxy]aniline
Standard InChI InChI=1S/C13H10Cl3NO/c14-10-3-1-8(5-11(10)15)7-18-13-4-2-9(17)6-12(13)16/h1-6H,7,17H2
Standard InChI Key DDVAXLBVKMZWAO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1COC2=C(C=C(C=C2)N)Cl)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1COC2=C(C=C(C=C2)N)Cl)Cl)Cl

Introduction

Chemical Identity and Structure

Basic Identification

3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine is identified by the Chemical Abstracts Service (CAS) registry number 1039922-08-1, providing a unique identifier for this specific chemical entity . This compound belongs to the chemical family of substituted benzenamines, characterized by the presence of multiple chlorine atoms and an ether linkage between two aromatic rings.

Structural Characteristics

The molecular structure of 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine features a benzenamine core with a chlorine substituent at the 3-position and a (3,4-dichlorophenyl)methoxy substituent at the 4-position. The compound is formally named according to IUPAC nomenclature standards, describing its precise atomic arrangement and functional groups.

The compound possesses several synonyms including:

  • 3-Chloro-4-((3,4-dichloro)benzoxyl)aMine

  • 3-chloro-4-[(3,4-dichlorophenyl)Benzenamine

  • Benzenamine, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-

These alternative names reflect different naming conventions while describing the same molecular entity.

Physicochemical Properties

Molecular Information

The compound is characterized by the following fundamental properties:

PropertyValue
Molecular FormulaC₁₃H₁₀Cl₃NO
Molecular Weight302.58 g/mol
MDL NumberMFCD11199117
CBNumberCB62485087

These properties establish the basic chemical identity of the compound and are essential for its identification and characterization in chemical databases .

Structural Features

The compound contains three chlorine atoms distributed between two aromatic rings, creating an electron-withdrawing environment that significantly influences its chemical behavior. The ether linkage (-O-) connects the two aromatic systems, providing conformational flexibility to the molecule. The primary amine group (-NH₂) represents a nucleophilic center that can participate in various chemical transformations.

Synthesis and Preparation

Reaction Considerations

The presence of multiple chlorine substituents would necessitate careful control of reaction conditions to prevent side reactions and ensure regioselectivity. The amine functionality typically requires protection during certain synthetic steps to prevent unwanted side reactions or polymerization.

SupplierCountryContact Information
CONIER CHEM AND PHARMA LIMITEDChina+8618523575427, sales@conier.com
Jinan ponder chemical co. LTDChina0531-0000, thinklifescience@163.com

These suppliers maintain this compound in their product catalogs, suggesting its relevance in chemical research and potential applications .

Supply Chain Considerations

The limited number of identified suppliers suggests that 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine may be a specialty chemical with specific applications rather than a high-volume commodity chemical. Researchers or industrial users might need to consider lead times and minimum order quantities when sourcing this compound.

Analytical Characterization

Identification Methods

Standard analytical techniques for characterizing 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine would typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Elemental Analysis

These techniques provide complementary information for structural confirmation and purity assessment.

Spectroscopic Features

The compound would exhibit characteristic spectroscopic patterns:

  • ¹H NMR would show aromatic proton signals with specific splitting patterns influenced by the chlorine substituents

  • IR spectroscopy would reveal characteristic N-H stretching bands from the primary amine functional group

  • Mass spectrometry would provide a molecular ion peak consistent with the molecular weight and a characteristic isotope pattern due to the presence of three chlorine atoms

Related Compounds and Structural Analogues

Structural Similarities

The available literature indicates several structural analogues that share similar features with 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine:

  • N-(3-chlorophenyl)-4-methoxybenzamide represents a related structure containing chlorophenyl and methoxy functionalities, though with different connectivity

  • N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine contains a similar 3-chloro-4-substituted phenyl group with a benzyloxy linkage, but incorporates a different halogen (fluorine) and is connected to a quinazoline system

These structural analogues suggest potential similarities in synthetic approaches and possibly in application domains.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator